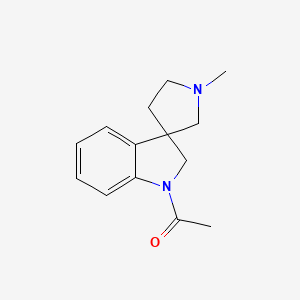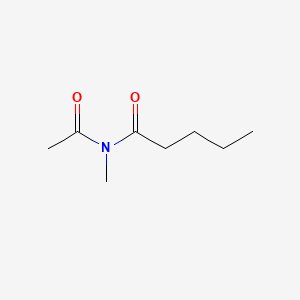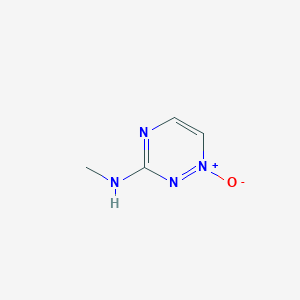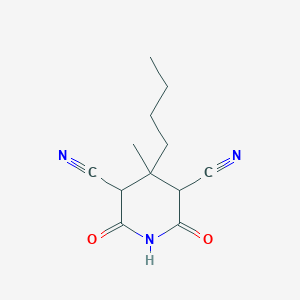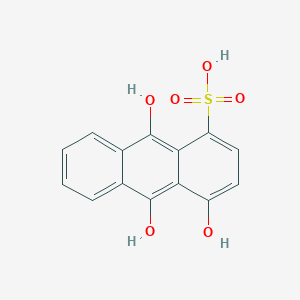![molecular formula C25H23N3O2S B14488685 (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one CAS No. 64028-23-5](/img/structure/B14488685.png)
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one is a complex organic compound that features a combination of phenothiazine, morpholine, and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the imine group: This is achieved by reacting 4-methylbenzaldehyde with an amine under acidic conditions to form the imine intermediate.
Introduction of the phenothiazine moiety: The imine intermediate is then reacted with phenothiazine in the presence of a suitable catalyst to form the desired product.
Morpholine incorporation: Finally, the morpholine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The imine and morpholine groups may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core structure.
Morpholine derivatives: Compounds like morpholine and its various substituted derivatives.
Imine-containing compounds: Various Schiff bases and related imine compounds.
Uniqueness
(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64028-23-5 |
|---|---|
Fórmula molecular |
C25H23N3O2S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)imino-1-morpholin-4-yl-2-(10H-phenothiazin-1-yl)ethanone |
InChI |
InChI=1S/C25H23N3O2S/c1-17-9-11-18(12-10-17)26-24(25(29)28-13-15-30-16-14-28)19-5-4-8-22-23(19)27-20-6-2-3-7-21(20)31-22/h2-12,27H,13-16H2,1H3 |
Clave InChI |
NDAQPHPBIITVFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=C3C(=CC=C2)SC4=CC=CC=C4N3)C(=O)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


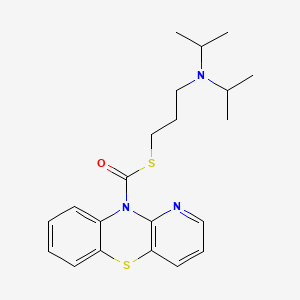
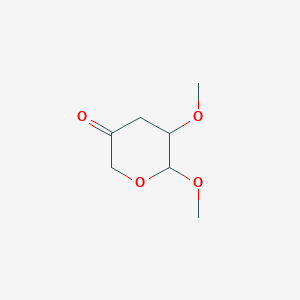
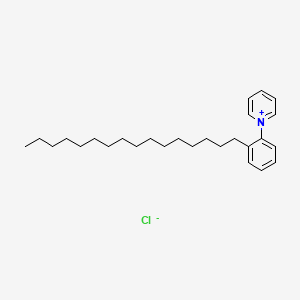
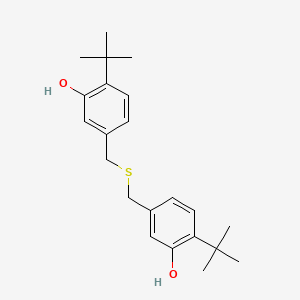
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)


